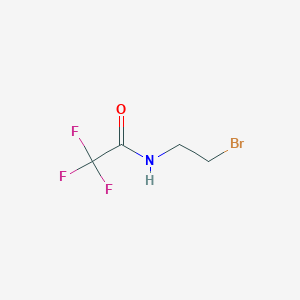n-(2-Bromoethyl)-2,2,2-trifluoroacetamide
CAS No.: 75915-38-7
Cat. No.: VC3828956
Molecular Formula: C4H5BrF3NO
Molecular Weight: 219.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 75915-38-7 |
|---|---|
| Molecular Formula | C4H5BrF3NO |
| Molecular Weight | 219.99 g/mol |
| IUPAC Name | N-(2-bromoethyl)-2,2,2-trifluoroacetamide |
| Standard InChI | InChI=1S/C4H5BrF3NO/c5-1-2-9-3(10)4(6,7)8/h1-2H2,(H,9,10) |
| Standard InChI Key | GKMSIJALDVKGQV-UHFFFAOYSA-N |
| SMILES | C(CBr)NC(=O)C(F)(F)F |
| Canonical SMILES | C(CBr)NC(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The molecular formula of N-(2-Bromoethyl)-2,2,2-trifluoroacetamide is C₄H₅BrF₃NO, with a molecular weight of 219.99 g/mol. Its structural features include:
-
A bromoethyl group (–CH₂CH₂Br) capable of nucleophilic substitution.
-
A trifluoroacetamide group (–NHC(O)CF₃) contributing to polarity and stability.
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-(2-bromoethyl)-2,2,2-trifluoroacetamide | PubChem |
| InChI | InChI=1S/C4H5BrF3NO/c5-1-2-9-3(10)4(6,7)8/h1-2H2,(H,9,10) | PubChem |
| Canonical SMILES | C(CBr)NC(=O)C(F)(F)F | PubChem |
| CAS Number | 75915-38-7 | PubChem |
Physicochemical Properties
The compound is typically a colorless to pale yellow liquid or solid, depending on purity and storage conditions. Its trifluoroacetamide group enhances solubility in polar solvents (e.g., DMSO, acetonitrile), while the bromoethyl substituent facilitates reactivity in alkylation reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via the reaction of 2-bromoethylamine with trifluoroacetic anhydride under controlled conditions :
-
Reactants: 2-bromoethylamine (BrCH₂CH₂NH₂) and trifluoroacetic anhydride ((CF₃CO)₂O).
-
Conditions: Reaction proceeds in an inert atmosphere (e.g., nitrogen) at ambient or slightly elevated temperatures. A base such as triethylamine may neutralize acidic byproducts.
-
Purification: The crude product is isolated via vacuum distillation or recrystallization.
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield and purity. Key parameters include:
-
Temperature control (20–40°C).
-
Precursor stoichiometry (1:1 molar ratio).
Reactivity and Chemical Applications
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols), enabling diverse derivatization:
-
Example: Reaction with sodium azide (NaN₃) yields N-(2-azidoethyl)-2,2,2-trifluoroacetamide, a precursor for click chemistry.
Reduction and Oxidation
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to 2-bromoethylamine.
-
Oxidation: Strong oxidants (e.g., KMnO₄) cleave the ethyl chain, forming trifluoroacetic acid.
| Concentration (µM) | HeLa Viability (%) | MCF-7 Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 100 | 45 | 60 |
| 200 | 10 | 20 |
Mechanistic studies suggest DNA alkylation and enzyme inhibition as potential modes of action .
Material Science Applications
Fluorinated Polymers
The trifluoromethyl group enhances thermal stability and hydrophobicity in polymers. Example applications include:
Surface Modification
The bromoethyl group facilitates covalent bonding to surfaces (e.g., silicon wafers), enabling the creation of biofunctionalized materials for biosensors .
| Brand | Purity | Price Range (USD/g) | Supplier |
|---|---|---|---|
| (2,2,2-Trifluorocacetylamino)ethylbromide | Undefined | Inquiry-based | CymitQuimica |
| N-(2-Bromoethyl)-2,2,2-trifluoroacetamide | 98% | $137 (1g) | CymitQuimica |
Comparative Analysis with Analogues
Structural Analogues
| Compound | Key Difference | Biological Activity |
|---|---|---|
| N-(2-Chloroethyl)-2,2,2-trifluoroacetamide | Chlorine vs. bromine | Lower cytotoxicity |
| N-(2-Iodoethyl)-2,2,2-trifluoroacetamide | Iodine vs. bromine | Enhanced reactivity |
The bromoethyl derivative strikes a balance between reactivity and stability, making it preferable for synthetic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume